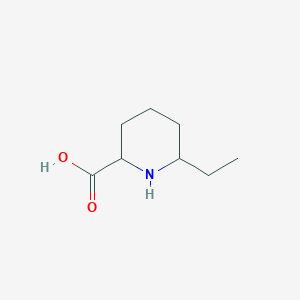

6-ethylpiperidine-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethylpiperidine-2-carboxylic Acid is a chemical compound with the CAS Number: 1037471-93-4 . It has a molecular weight of 157.21 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-2-6-4-3-5-7 (9-6)8 (10)11/h6-7,9H,2-5H2,1H3, (H,10,11) . This indicates that the compound has a six-membered heterocyclic ring structure with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 157.21 .Aplicaciones Científicas De Investigación

Application in Biochemistry and Material Science

6-Ethylpiperidine-2-carboxylic acid is closely related to compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), a nitroxide spin-labeled, achiral α-amino acid. TOAC has been shown to be effective in inducing β-turn and 310/α-helix structures in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in biochemistry and material science (Toniolo et al., 1998).

Electrocatalytic Applications

The compound is also similar to 6-aminonicotinic acid, which can be synthesized through electrocatalytic carboxylation of related compounds like 2-amino-5-bromopyridine. This process uses CO2 in an ionic liquid and avoids volatile and toxic solvents, highlighting potential eco-friendly applications in chemistry (Feng et al., 2010).

Structural Studies

N-ethylpiperidine betaine, a compound related to this compound, has been studied for its molecular structure. This study, employing X-ray diffraction, FTIR, and NMR spectroscopy, provides insights into hydrogen bond formation and conformation preferences in such compounds, which can be important for designing new molecules in medicinal chemistry (Dega-Szafran et al., 2013).

Synthesis of Highly Functionalized Compounds

Research on compounds such as ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, which are structurally related to this compound, illustrates the potential for synthesizing highly functionalized tetrahydropyridines. These compounds are formed with complete regioselectivity and have applications in pharmaceuticals and organic chemistry (Zhu et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

6-ethylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJYOFZIEHAKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2555452.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2555456.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)

![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)

![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2555466.png)